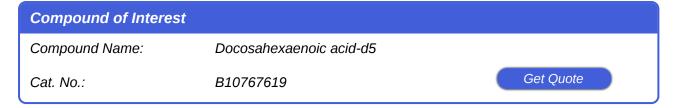


# A Technical Guide to the Physical and Chemical Properties of DHA-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated docosahexaenoic acid (DHA-d5). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing DHA-d5 as an internal standard or tracer in their studies. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## **Core Physical and Chemical Properties**

DHA-d5, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d5 acid, is a deuterated analog of docosahexaenoic acid, an essential omega-3 fatty acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous DHA levels by mass spectrometry.

## **Quantitative Data Summary**

The following table summarizes the key physical and chemical properties of DHA-d5.



| Property                                | Value   | Reference       |
|---|---|-----------------|
| Chemical Abstracts Service (CAS) Number | 1197205-71-2  | [1][2][3][4][5] |
| Molecular Formula                       | C22H27D5O2  | [1][4][5]       |
| Molecular Weight                        | 333.5 g/mol   | [1][2]          |
| Appearance                              | Colorless to light yellow liquid  | [6][7]          |
| Purity                                  | ≥98% (CP), ≥98 atom % D   | [3]             |
| ≥99% deuterated forms (d1-d5)           | [1][8]  |                 |
| Formulation                             | Commonly supplied as a solution in ethanol (e.g., 500 µg/ml) or as a neat oil.                          | [1][8]          |
| Storage Temperature                     | -20°C is recommended for<br>long-term storage. Some<br>suppliers recommend -80°C<br>for neat standards. | [1][7][9]       |
| Shipping Conditions                     | Typically shipped on dry ice or wet ice.  | [1][3]          |
| Stability                               | Stable for at least 2 years when stored correctly at -20°C.   | [1]             |
| Flash Point                             | 62 °C (closed cup)  | [3]             |
| Density                                 | 0.9 ± 0.1 g/cm <sup>3</sup>   | [6]             |
| Boiling Point                           | 446.7 ± 24.0 °C at 760 mmHg   | [6]             |

## **Solubility Data**

The solubility of DHA-d5 in various solvents is critical for its application in experimental settings.



| Solvent                                 | Solubility | Reference |
|---|------------|-----------|
| Dimethylformamide (DMF)                 | ≥ 50 mg/mL | [1][7]    |
| Dimethyl sulfoxide (DMSO)               | ≥ 50 mg/mL | [1][7]    |
| Ethanol                                 | ≥ 50 mg/mL | [1][7]    |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.1 mg/mL | [1][4]    |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving DHA-d5.

## Quantification of DHA-d5 by LC-MS/MS

This protocol is adapted from a validated method for the quantification of DHA-d5 in a biological matrix and is suitable for use as an internal standard for DHA quantification.[5][6]

Objective: To accurately quantify the concentration of DHA-d5 in a sample, often as a precursor to quantifying endogenous DHA.

#### Materials:

- DHA-d5 standard
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Ammonium acetate
- Internal standard (if quantifying absolute amounts of DHA-d5 itself, a different deuterated lipid not present in the sample should be used)
- Biological matrix (e.g., cell lysate, plasma)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system



#### Procedure:

- Standard Preparation:
  - Prepare a stock solution of DHA-d5 in ethanol at a concentration of 1 mg/mL.
  - Perform serial dilutions of the stock solution in the relevant biological matrix (e.g., blank plasma) to create a calibration curve ranging from approximately 0.005 ng to 0.1 ng oncolumn.[5]
- Sample Preparation (Protein Precipitation):
  - $\circ$  To 50  $\mu$ L of the sample (or standard), add 150  $\mu$ L of ice-cold acetonitrile containing the internal standard.
  - Vortex for 1 minute to precipitate proteins.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the sample in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography:
    - Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 μm).[10]
    - Mobile Phase: 90% acetonitrile, 10% water with 2 mM ammonium acetate. [5][6]
    - Flow Rate: 0.3 mL/min.[5][6]
    - Injection Volume: 5-10 μL.
    - Column Temperature: 40°C.
  - Mass Spectrometry (Negative Ionization Mode):



- Ionization Source: Electrospray Ionization (ESI).
- Monitor the following mass transitions (m/z): 332.1 -> 288.3 and 332.1 -> 234.2.[5][6]
- Optimize cone voltage and collision energy for your specific instrument.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of DHA-d5 to the internal standard against the concentration of the standards.
  - Determine the concentration of DHA-d5 in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Determination of Solubility**

This protocol outlines a general method for determining the solubility of DHA-d5 in a given solvent.

Objective: To determine the saturation concentration of DHA-d5 in a specific solvent.

#### Materials:

- DHA-d5 (neat oil or evaporated from solvent)
- Solvent of interest (e.g., PBS, ethanol)
- · Vortex mixer
- · Thermostatic shaker
- Centrifuge
- LC-MS/MS system for quantification

#### Procedure:

Add an excess amount of DHA-d5 to a known volume of the solvent in a glass vial.



- Vortex vigorously for 2 minutes to initiate dissolution.
- Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DHA-d5.
- Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.
- Dilute the supernatant with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of the LC-MS/MS assay.
- Quantify the concentration of DHA-d5 in the diluted supernatant using the LC-MS/MS protocol described in section 2.1.
- Calculate the original concentration in the supernatant, which represents the solubility of DHA-d5 in that solvent at the specified temperature.

## **Assessment of Stability**

This protocol provides a framework for assessing the stability of DHA-d5 under various conditions.

Objective: To evaluate the degradation of DHA-d5 over time under specific storage conditions.

#### Materials:

- DHA-d5 solution of known concentration
- Storage containers (e.g., glass vials with Teflon-lined caps)
- Environmental chambers or incubators set to desired temperature and humidity
- LC-MS/MS system for quantification

#### Procedure:



- Prepare multiple aliquots of a DHA-d5 solution of a known concentration in the solvent of interest.
- Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).
- At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove an aliquot from each storage condition.
- Analyze the concentration of the remaining intact DHA-d5 using the LC-MS/MS protocol (section 2.1).
- Plot the concentration of DHA-d5 as a function of time for each condition.
- The rate of decrease in concentration indicates the stability of DHA-d5 under those conditions.

## **Determination of Isotopic Enrichment**

This protocol outlines a general method for determining the isotopic enrichment of DHA-d5 using high-resolution mass spectrometry (HR-MS).[11]

Objective: To determine the percentage of deuterium incorporation in the DHA-d5 molecule.

#### Materials:

- DHA-d5 sample
- Unlabeled DHA standard
- High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a suitable inlet (e.g., LC or direct infusion)

#### Procedure:

Analysis of Unlabeled DHA:



- Inject the unlabeled DHA standard into the mass spectrometer and acquire a highresolution full-scan mass spectrum.
- Determine the exact mass and natural isotopic distribution of the [M-H]<sup>-</sup> ion.
- Analysis of DHA-d5:
  - Inject the DHA-d5 sample and acquire a high-resolution full-scan mass spectrum under the same conditions.
  - Identify the cluster of ions corresponding to the [M-H]<sup>-</sup> of DHA-d5 and its different isotopologues (d0 to d5).
- Data Analysis:
  - Integrate the peak areas for each isotopologue in the mass spectrum of the DHA-d5 sample.
  - Correct the observed intensities for the natural abundance of <sup>13</sup>C based on the spectrum of the unlabeled DHA.
  - Calculate the percentage of each deuterated species (d1, d2, d3, d4, d5).
  - The isotopic enrichment is typically reported as the percentage of the desired d5 species relative to the sum of all species (d0 to d5).

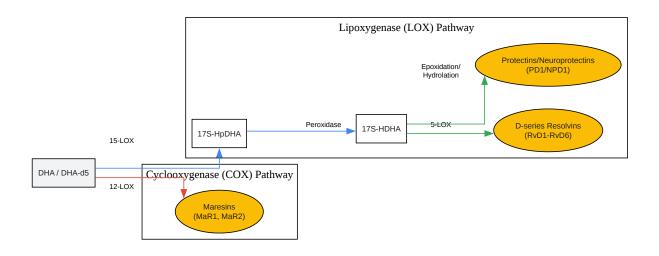
## Signaling Pathways and Experimental Workflows

DHA-d5 is expected to follow the same biological pathways as its non-deuterated counterpart. The following diagrams illustrate key pathways and a general experimental workflow where DHA-d5 would be used as a tracer.

## Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) from DHA

DHA is a precursor to a variety of potent anti-inflammatory and pro-resolving lipid mediators.[1] [2][4][7][12]





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Caption: Biosynthesis of Specialized Pro-Resolving Mediators from DHA.

## **Key Signaling Pathways of DHA**

DHA influences several key signaling pathways that are crucial for neuronal function and survival.[8][9][13][14]





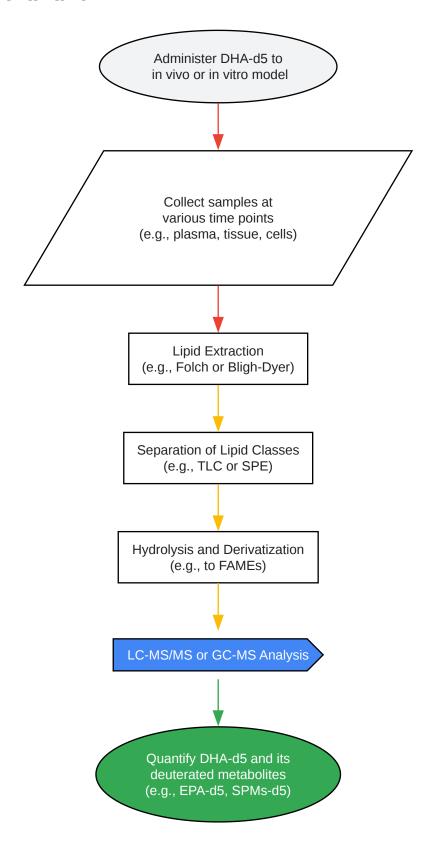
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Caption: Key signaling pathways modulated by DHA.

## **Experimental Workflow for Metabolic Fate Analysis**



This diagram illustrates a general workflow for tracing the metabolic fate of DHA-d5 in a biological system.[15][16][17]





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Caption: Workflow for studying the metabolic fate of DHA-d5.

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